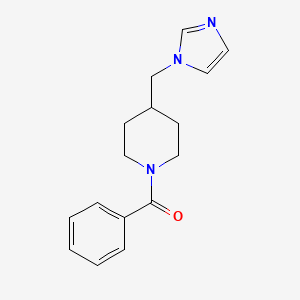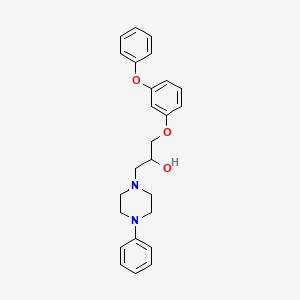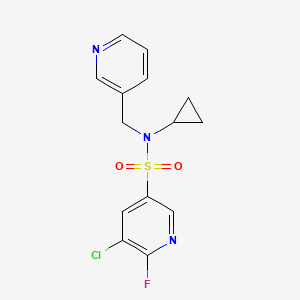![molecular formula C9H11N3OS B2467521 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 1248245-68-2](/img/structure/B2467521.png)
2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine” is a complex organic molecule that contains several functional groups, including a thiophene, an oxadiazole, and an amine . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Oxadiazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The amine group consists of a nitrogen atom attached to hydrogen atoms and/or carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and oxadiazole rings would add a level of rigidity to the molecule, potentially influencing its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine could act as a base or nucleophile, the thiophene could undergo electrophilic aromatic substitution, and the oxadiazole could participate in various reactions depending on the specific substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, boiling point, melting point, etc., would depend on the specific structure of the compound .科学的研究の応用
Antileishmanial Activity
4-Amino-1,2,4-triazole derivatives, closely related to 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine, have shown promising antileishmanial activity. These compounds were tested against Leishmania infantum promastigotes, demonstrating remarkable antileishmanial properties, making them potential candidates for treating this parasitic disease (Süleymanoğlu et al., 2017).
Anticancer Properties
Several studies have explored the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds were evaluated for their in vitro anti-cancer activity across a range of cell lines, showing good potency in certain cases. This indicates their potential use in developing novel anticancer therapies (Maftei et al., 2016).
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have demonstrated significant antimicrobial properties. These compounds, structurally similar to 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine, were synthesized and evaluated against various bacterial and fungal strains, showing notable antibacterial and moderate antifungal activities (Chawla et al., 2010).
Optoelectronic Applications
Thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for their potential in optoelectronic applications. Studies have focused on their photophysical properties, suggesting their suitability for use in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Photophysical and Electrochemical Studies
Further studies have explored the photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives. These studies combine experimental and theoretical approaches, suggesting applications in OLEDs, solar cells, chemosensors, and explosives detection (Thippeswamy et al., 2021).
Aniline Sensing
Thiophene substituted 1,3,4-oxadiazoles have been characterized as effective aniline sensors. Fluorescence quenching studies indicate their potential in detecting aniline, a significant industrial chemical, through fluorescence quenching methods (Naik et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-4-3-9-11-8(12-13-9)6-7-2-1-5-14-7/h1-2,5H,3-4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLZRUGFJIVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NOC(=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2467439.png)
![1-benzyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2467440.png)
![5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2467441.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone;dihydrochloride](/img/structure/B2467443.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2467444.png)

![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2467452.png)

![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2467455.png)
![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)
![2-Methyl-1-[1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2467457.png)

![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)